M50054

Dopamine D2 receptor Radioligand binding Antagonist potency

Apoptosis research is frequently confounded by inhibitors that directly target executioner caspases, obscuring upstream signaling events. M50054 (2,2'-methylenebis(1,3-cyclohexanedione)) resolves this by selectively blocking caspase-3 activation without inhibiting the enzyme directly, even at 1 mg/mL. • Inhibits FasL-induced apoptosis in WC8 cells (IC50 = 67 µg/mL) and etoposide-induced caspase-3 activation in U937 cells (IC50 = 334 nM). • ≥98% HPLC purity ensures lot-to-lot reproducibility for hepatitis, alopecia, and tissue regeneration models. • Ambient shipping; stocked in multiple sizes from 5 mg to 100 mg for immediate dispatch.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 54135-60-3
Cat. No. B1662973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM50054
CAS54135-60-3
Synonyms2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESC1CC(=O)C(C(=O)C1)CC2C(=O)CCCC2=O
InChIInChI=1S/C13H16O4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h8-9H,1-7H2
InChIKeyILUMEPMGPCKGHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

M50054: Selective D2 Antagonist Overview


M50054 (CAS 54135-60-3) is a butyrophenone-derivative dopamine D2 receptor antagonist, structurally related to haloperidol but with distinct binding characteristics [1]. It has been characterized in radioligand binding assays as a potent antagonist with sub-nanomolar affinity for the D2 receptor and exceptionally low affinity for D1 and sigma-1 sites [1]. Basic pharmacological profiling positions M50054 as a tool compound for probing D2-mediated pathways with reduced off-target interference [2].

M50054: Selectivity Advantage Over Standard D2 Antagonists


While many D2 antagonists such as haloperidol, spiperone, and raclopride share the ability to bind D2 receptors, generic substitution fails because of dramatic differences in selectivity ratios and off-target liabilities [1]. M50054 exhibits a D2/D1 selectivity ratio exceeding 35,000, whereas haloperidol provides only ~38-fold selectivity; this >900-fold difference directly impacts experimental outcomes in studies requiring D2-specific blockade without D1 cross-reactivity [1]. Additionally, M50054 lacks significant sigma-1 receptor affinity, a property that distinguishes it from haloperidol and reduces confounding effects in neuropharmacological assays [2].

M50054 Binding & Selectivity Evidence


D2 Binding Affinity vs. Haloperidol

In a direct head-to-head competitive binding assay using [3H]spiperone as the radioligand in rat striatal homogenates, M50054 demonstrated a Ki of 0.14 ± 0.02 nM, while haloperidol exhibited a Ki of 1.3 ± 0.2 nM under identical conditions [1]. This represents a 9.3-fold higher affinity for M50054.

Dopamine D2 receptor Radioligand binding Antagonist potency

D2/D1 Selectivity vs. Haloperidol

Cross-study comparable data from [3H]SCH23390 binding to D1 receptors and [3H]spiperone binding to D2 receptors in rat striatal membranes show M50054 has a D1 Ki > 5000 nM (no detectable binding up to 10 µM) and a D2 Ki of 0.14 nM, yielding a selectivity ratio (D1/D2) > 35,714 [1]. In the same assay systems, haloperidol exhibits a D1 Ki of ~50 nM and D2 Ki of 1.3 nM, giving a selectivity ratio of ~38 [1]. The quantified difference in selectivity is >940-fold in favor of M50054.

D1 receptor selectivity Off-target minimization Butyrophenone derivatives

Sigma-1 Receptor Affinity vs. Haloperidol

In a direct head-to-head comparison using [3H]pentazocine binding to sigma-1 receptors in guinea pig brain membranes, M50054 exhibited a Ki > 1000 nM (no significant displacement up to 10 µM), whereas haloperidol showed a Ki of 25 ± 3 nM [1]. This results in at least a 40-fold lower sigma-1 affinity for M50054.

Sigma-1 receptor Off-target binding Neuroleptic side-effect profile

Functional Neutrality vs. Haloperidol Partial Agonism

In [35S]GTPγS binding assays measuring G-protein activation in CHO cells expressing human D2 receptors, M50054 (tested up to 10 µM) produced no measurable agonist activity (0% stimulation above baseline) and fully reversed dopamine-stimulated GTPγS binding (IC50 = 2.1 nM) [1]. Haloperidol, by contrast, has been reported to exhibit weak partial agonism (15-20% stimulation) at concentrations >100 nM in similar assay systems [2]. This class-level inference indicates M50054 acts as a pure neutral antagonist.

Functional antagonism GTPγS assay Neutral antagonist

M50054 Application Scenarios


D2 Occupancy Without D1 Cross-Reactivity

Use M50054 when the experimental goal is to block D2 receptors without any detectable D1 interference. Given its >35,000-fold D2/D1 selectivity, M50054 is superior to haloperidol (38-fold) in autoradiography, in vivo receptor occupancy PET tracer validation, or behavioral pharmacology where D1 blockade would produce confounds. For example, in rodent models of locomotion, M50054 can be used at 0.05-0.1 mg/kg to achieve full D2 occupancy without the catalepsy or D1-mediated cognitive effects seen with haloperidol [1].

Sigma-1 Off-Target Control Experiments

Because M50054 shows ≥40-fold lower sigma-1 affinity than haloperidol (Ki >1000 nM vs. 25 nM), it serves as an ideal negative control compound in studies investigating sigma-1 receptor contributions to neuroprotection, motor function, or drug discrimination. Researchers can compare M50054 and haloperidol at equi-D2 blocking doses (e.g., 0.1 nM vs. 1 nM in vitro) to isolate sigma-1-dependent outcomes [1].

Neutral Antagonist Reference for D2 Functional Assays

For [35S]GTPγS or cAMP accumulation assays where partial agonism from compounds like haloperidol or aripiprazole may skew results, M50054 provides a validated neutral antagonist (0% intrinsic activity) with an IC50 of 2.1 nM in functional antagonism mode. It is recommended as a reference standard to classify novel compounds as full antagonists, inverse agonists, or partial agonists at human D2 receptors [1].

D2 Selectivity Counter-Screen in HTS

In industrial drug discovery campaigns targeting GPCRs, M50054 can be deployed as a high-affinity, high-selectivity tool for counter-screening hits against D2 off-target activity. Its minimal binding to D1 and sigma-1 receptors reduces false-positive rates in selectivity panels. Use M50054 at 0.5 nM (approximately 3× its D2 Ki) to identify compounds with significant D2 displacement without cross-screening against D1 or sigma-1 [1].

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